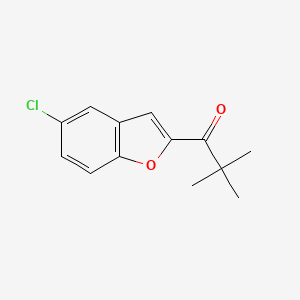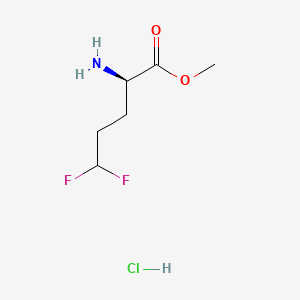
3-((Tetrahydro-2h-pyran-4-yl)methoxy)propane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((Tetrahydro-2H-pyran-4-yl)methoxy)propane-1-sulfonyl chloride is an organic compound that features a tetrahydropyran ring, a methoxy group, and a sulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Tetrahydro-2H-pyran-4-yl)methoxy)propane-1-sulfonyl chloride typically involves the reaction of tetrahydropyran derivatives with sulfonyl chloride reagents. One common method is the reaction of 3-(tetrahydro-2H-pyran-4-yl)methanol with chlorosulfonic acid under controlled conditions to yield the desired sulfonyl chloride compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-((Tetrahydro-2H-pyran-4-yl)methoxy)propane-1-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: The compound can hydrolyze in the presence of water to form the corresponding sulfonic acid.
Reduction: The sulfonyl chloride group can be reduced to a sulfonyl hydride under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.
Catalysts: Acid or base catalysts can facilitate hydrolysis and other reactions.
Reducing Agents: Agents such as lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as sulfonamides, sulfonate esters, and sulfonate thiols can be formed.
Hydrolysis Product: The primary product of hydrolysis is the corresponding sulfonic acid.
Reduction Product: The reduction of the sulfonyl chloride group yields sulfonyl hydride.
Scientific Research Applications
3-((Tetrahydro-2H-pyran-4-yl)methoxy)propane-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, particularly in the formation of sulfonamide and sulfonate derivatives.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.
Material Science: It is used in the modification of polymers and other materials to introduce sulfonyl functional groups, enhancing their properties.
Mechanism of Action
The mechanism of action of 3-((Tetrahydro-2H-pyran-4-yl)methoxy)propane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form various derivatives. The tetrahydropyran ring provides stability and influences the compound’s reactivity and solubility.
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A simpler compound with a similar ring structure but lacking the sulfonyl chloride group.
Methanesulfonyl Chloride: Contains the sulfonyl chloride group but lacks the tetrahydropyran ring.
3-(Tetrahydro-2H-pyran-4-yl)-1-propanamine: A related compound with an amine group instead of the sulfonyl chloride group.
Uniqueness
3-((Tetrahydro-2H-pyran-4-yl)methoxy)propane-1-sulfonyl chloride is unique due to the combination of the tetrahydropyran ring and the sulfonyl chloride group. This combination imparts specific reactivity and stability, making it valuable in various synthetic and industrial applications.
Properties
Molecular Formula |
C9H17ClO4S |
|---|---|
Molecular Weight |
256.75 g/mol |
IUPAC Name |
3-(oxan-4-ylmethoxy)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H17ClO4S/c10-15(11,12)7-1-4-14-8-9-2-5-13-6-3-9/h9H,1-8H2 |
InChI Key |
CMUOESQEDRVLTP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1COCCCS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E,5E)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one](/img/structure/B13633030.png)

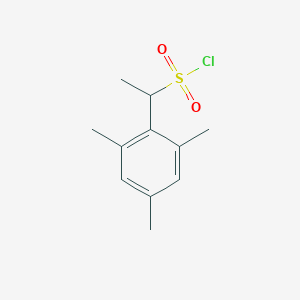
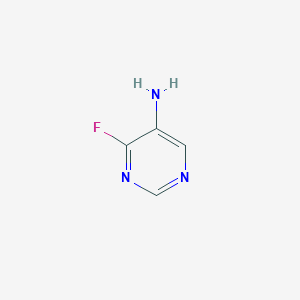
![tert-butyl 3-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]azetidine-1-carboxylate](/img/structure/B13633072.png)
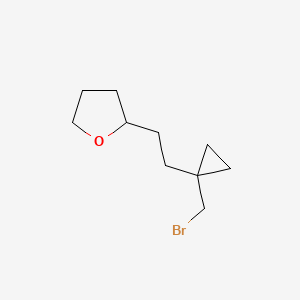
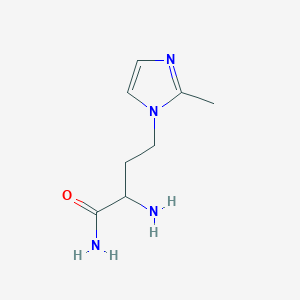
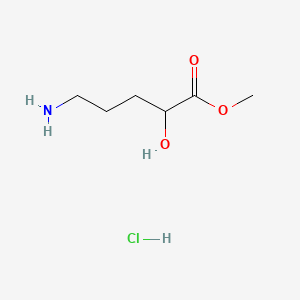
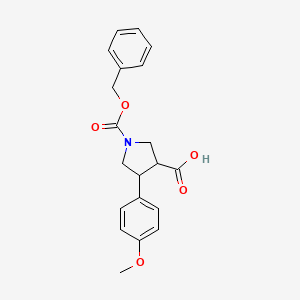
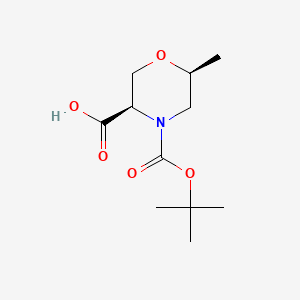
![2-{[(Benzyloxy)carbonyl]amino}-3-(1-methylcyclobutyl)propanoic acid](/img/structure/B13633108.png)
